molecular formula C18H19F2N3OS B2705753 N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide CAS No. 398996-27-5

N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide

Cat. No. B2705753
CAS RN: 398996-27-5
M. Wt: 363.43
InChI Key: BXXQWMSOXQGBAP-UHFFFAOYSA-N
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Description

“N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide” is an organic compound. It is a building block in organic synthesis .

Scientific Research Applications

Oxetane Chemistry and Pharmacophores

Oxetanes are cyclic compounds containing a four-membered ring with an oxygen atom. They have gained prominence due to their potential as pharmacophores with significant biological activity . The crystal structure of our compound reveals its precise arrangement, which can inform drug design and optimization.

Antifibrotic Potential in Pulmonary Fibrosis

3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM): , a derivative of our compound, has been investigated for its inhibitory effects on pulmonary fibrosis. Researchers aim to understand whether epithelial-mesenchymal transition (EMT) plays a key role in pulmonary fibrosis pathogenesis and whether EMT can be targeted therapeutically to reduce idiopathic pulmonary fibrosis (IPF) .

Isocyanate Chemistry and Synthetic Applications

The compound 4-(Difluoromethoxy)phenyl isocyanate is a versatile reagent in organic synthesis. Isocyanates participate in various reactions, including the formation of ureas, carbamates, and amides. Researchers explore its utility in designing novel molecules and functional materials .

Safety and Hazards

The safety data sheet for a related compound, 4-(Difluoromethoxy)phenyl isocyanate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and may be toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3OS/c19-17(20)24-16-8-6-14(7-9-16)21-18(25)23-12-10-22(11-13-23)15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXQWMSOXQGBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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